Nonane, 1-(ethenyloxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10160-48-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-ethenoxynonane |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11-12-4-2/h4H,2-3,5-11H2,1H3 |
InChI Key |
MIMKRVLJPMYKID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC=C |
Canonical SMILES |
CCCCCCCCCOC=C |
Origin of Product |
United States |
Mechanistic Investigations of 1 Ethenyloxy Nonane Reactivity
Elucidation of Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of vinyl ethers, including 1-(ethenyloxy)nonane, is a well-established reaction that proceeds through a distinct multi-step mechanism. cdnsciencepub.com Extensive research has illuminated the intricacies of this process, from the initial protonation to the formation of final products. The generally accepted pathway involves the initial attack of a proton on the β-carbon of the vinyl group, followed by the rapid addition of water to the resulting carbocation and subsequent decomposition of the hemiacetal intermediate. cdnsciencepub.comresearchgate.net
Rate-Determining Proton Transfer to the β-Carbon
General Acid Catalysis : The reaction rate is dependent on the concentration of the general acid catalyst in buffer solutions, not just the hydronium ion concentration. rsc.orgcdnsciencepub.com This is a hallmark of a reaction where proton transfer is the slow step.
Solvent Isotope Effects : When the reaction is carried out in deuterium (B1214612) oxide (D₂O) instead of water (H₂O), a significant primary kinetic isotope effect (kH/kD > 1) is observed. cdnsciencepub.comcdnsciencepub.com For instance, the hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether shows a kH+/kD+ value of 3.68, indicating the C-H bond formation is part of the rate-determining transition state. cdnsciencepub.com This demonstrates that the bond to the proton is being broken in the transition state, which is characteristic of a rate-determining proton transfer. rsc.org
Brønsted Relationship : A linear correlation, known as the Brønsted plot, is often observed between the logarithm of the catalytic rate constants (kHA) for a series of general acids and their pKa values. The Brønsted exponent (α) for vinyl ether hydrolysis is typically in the range of 0.5-0.8, consistent with a transition state involving partial proton transfer. cdnsciencepub.com
For 1-(ethenyloxy)nonane, the reaction mechanism is initiated by the protonation of the terminal carbon of the vinyl group, leading to the formation of a secondary carbocation stabilized by the adjacent oxygen atom.
Intermediacy and Stability of Carbocation Species
The positive charge on the α-carbon is significantly stabilized by the adjacent oxygen atom through resonance. The oxygen atom can donate a lone pair of electrons, delocalizing the positive charge and forming a structure with oxonium ion character. This resonance stabilization makes the alkoxycarbocation much more stable than a simple alkyl carbocation. ru.nl
Substituent Effects on Reaction Kinetics and Pathways
The structure of the vinyl ether has a profound impact on the kinetics of its acid-catalyzed hydrolysis. Substituents at the α and β positions of the vinyl group can alter the reaction rate by orders of magnitude by influencing the stability of both the ground state reactant and the carbocation intermediate. researchgate.net
α-Substituents : Electron-donating groups at the α-position (adjacent to the oxygen) increase the rate of hydrolysis by stabilizing the positive charge of the carbocation intermediate. researchgate.net For example, an α-methyl group increases reactivity significantly more than an α-phenyl group, which can stabilize the initial vinyl ether through conjugation, thus increasing the activation barrier. researchgate.netcdnsciencepub.com For 1-(ethenyloxy)nonane, the α-position is unsubstituted (has a hydrogen atom).
β-Substituents : Alkyl or phenyl substituents at the β-position generally decrease the reaction rate. This is attributed to the destabilization of the carbocation intermediate through electron-withdrawing polar effects. researchgate.net
Alkoxy Group : The nature of the alkoxy group (the nonyloxy group in this case) also has an effect. Longer or bulkier alkyl chains can have minor electronic and steric effects. Comparing methyl vinyl ethers to their ethyl vinyl ether counterparts, the ethyl ethers are generally more reactive. cdnsciencepub.comcdnsciencepub.com This suggests that the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group enhances the stability of the carbocation intermediate. The nonyl group in 1-(ethenyloxy)nonane is a simple, unbranched alkyl chain and is expected to have a typical electronic effect on reactivity.
| Vinyl Ether Structure (CH₂=C(R)OR') | Substituent (R) | Relative Rate (vs. R=H) |
|---|---|---|
| CH₂=CHOEt | H | 1 |
| CH₂=C(CH₃)OEt | α-Methyl | ~360 |
| CH₂=C(C₆H₅)OEt | α-Phenyl | ~70 |
This table illustrates the significant impact of α-substituents on the rate of vinyl ether hydrolysis, based on general findings in the literature. researchgate.netcdnsciencepub.com
Enzymatic Vinyl Ether Hydrolysis Mechanisms
While acid catalysis is the most common method for vinyl ether hydrolysis, enzymatic pathways also exist. Certain enzymes can catalyze this reaction under mild, neutral conditions. For instance, lipases, such as immobilized lipase (B570770) B from Candida antarctica (CalB), have been shown to facilitate reactions involving vinyl ethers. rsc.org
Although primarily used for the synthesis of vinyl ether esters via transesterification, the principle of enzymatic activity in a microenvironment that can facilitate proton transfer is relevant. In the context of hydrolysis, the active site of an enzyme could provide acidic and basic residues that act as proton donors and acceptors, mimicking the mechanism of general acid catalysis but within a controlled biological environment. nih.gov These enzymatic reactions are highly selective and can proceed under conditions where acid-labile functional groups would otherwise be compromised. rsc.org
Addition Reactions with Nucleophilic Species
The electron-rich double bond of 1-(ethenyloxy)nonane makes it a prime substrate for addition reactions with various nucleophilic species, typically under acidic catalysis. The mechanism mirrors the initial stages of hydrolysis, involving protonation to form a stabilized carbocation, which is then intercepted by a nucleophile other than water.
Kinetic and Mechanistic Studies of Carboxylic Acid Additions
The addition of carboxylic acids to vinyl ethers like 1-(ethenyloxy)nonane is a well-studied reaction that yields hemiacetal esters. oup.com Kinetic investigations have revealed that the reaction is typically first-order with respect to the vinyl ether and second-order with respect to the carboxylic acid. oup.comscispace.com
The proposed mechanism involves two main stages:
Initial Complex Formation : A rapid equilibrium is established between the vinyl ether and one molecule of the carboxylic acid, forming an intermediate complex. oup.com
Rate-Determining Step : This complex then reacts with a second molecule of the carboxylic acid in the slower, rate-determining step. oup.com This second molecule acts as a general acid catalyst, protonating the vinyl ether within the complex, which then collapses to form the product.
The reaction rate is highly dependent on the strength of the carboxylic acid used; stronger acids lead to faster reaction rates. oup.com A linear Hammett relationship is observed when using meta- and para-substituted benzoic acids, confirming the influence of electronic effects on the reaction rate. oup.comoup.com The reaction constant (ρ) for this relationship is positive, indicating that the reaction is facilitated by electron-withdrawing substituents on the benzoic acid, which increase its acidity. oup.com
| Carboxylic Acid | pKa | Rate Constant (k) x 10⁴ (L² mol⁻² s⁻¹) |
|---|---|---|
| Monochloroacetic Acid | 2.86 | 15.2 |
| Formic Acid | 3.77 | 1.15 |
| Benzoic Acid | 4.20 | 0.21 |
| Acetic Acid | 4.76 | 0.06 |
This table presents illustrative kinetic data for the reaction of n-butyl vinyl ether, an analogue of 1-(ethenyloxy)nonane, showing the correlation between acid strength (pKa) and reaction rate. Data adapted from general findings in kinetic studies. oup.com
Solvent Effects on Reaction Kinetics
The kinetics of chemical reactions involving 1-(ethenyloxy)nonane, also known as nonyl vinyl ether, are significantly influenced by the solvent environment. The polarity, viscosity, and specific solute-solvent interactions, such as hydrogen bonding, can alter the reaction rates by stabilizing or destabilizing the reactants, transition states, or intermediates.
In cycloaddition reactions, where the polarity of the transition state often differs from that of the reactants, solvent effects can be particularly pronounced. For instance, in Diels-Alder reactions, a notable rate enhancement is often observed in polar organic solvents like dimethylformamide and even more so in water. This acceleration is attributed to factors such as an increase in effective concentration due to hydrophobic packing and the stabilization of the transition state through hydrogen bonding.
The effect of solvent polarity on the kinetics of [2+2] cycloadditions of vinyl ethers has been demonstrated to lead to significant rate increases. For example, the rate of cycloaddition of tetracyanoethylene (B109619) to vinyl ethers can increase by several orders of magnitude when the solvent is changed from a nonpolar one, like carbon tetrachloride, to a highly polar one, such as acetonitrile. This is indicative of a transition state with significant charge separation, which is stabilized by polar solvents.
The following interactive table illustrates the effect of solvent polarity on the relative rate constants for a representative cycloaddition reaction of a vinyl ether.
Table 1: Effect of Solvent Polarity on the Relative Rate Constant of a Vinyl Ether Cycloaddition
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
|---|---|---|
| Carbon Tetrachloride | 2.2 | 1 |
| Toluene | 2.4 | 12.5 |
| Dichloromethane | 8.9 | 455 |
| Acetone | 20.7 | 2160 |
| Acetonitrile | 37.5 | 4900 |
Cycloaddition Reaction Pathways
The vinyloxy group of 1-(ethenyloxy)nonane is electron-rich, making it an excellent dienophile in inverse-electron-demand Diels-Alder reactions. In these reactions, the vinyl ether reacts with an electron-poor diene. The electron-donating nature of the ether oxygen atom increases the energy of the highest occupied molecular orbital (HOMO) of the double bond, facilitating the reaction with the lowest unoccupied molecular orbital (LUMO) of the diene.
This reactivity allows 1-(ethenyloxy)nonane to serve as a synthetic equivalent for various functionalities. The resulting cycloadduct can undergo further transformations to yield complex molecular architectures. The stereochemistry of the Diels-Alder reaction is highly controlled, leading to specific isomeric products.
The following table provides examples of dienophiles and the corresponding types of cycloadducts formed in Diels-Alder reactions with vinyl ethers.
Table 2: Diels-Alder Reactivity of Vinyl Ethers
| Diene | Dienophile | Product Type |
|---|---|---|
| Electron-deficient diene | 1-(Ethenyloxy)nonane | Substituted cyclohexene (B86901) derivative |
| 1,2,4,5-Tetrazine | 1-(Ethenyloxy)nonane | Dihydropyridazine derivative |
| o-Quinone methide | 1-(Ethenyloxy)nonane | Chroman derivative |
1-(Ethenyloxy)nonane readily participates in 1,3-dipolar cycloaddition reactions with a variety of 1,3-dipoles, such as nitrones and azides, to form five-membered heterocyclic rings. These reactions are typically concerted and proceed through a pericyclic transition state, leading to a high degree of stereospecificity.
The regioselectivity of these cycloadditions is governed by both steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory. The interaction between the HOMO of the vinyl ether and the LUMO of the 1,3-dipole (or vice versa) determines the orientation of the addition. For electron-rich vinyl ethers like 1-(ethenyloxy)nonane, the reaction is often controlled by the interaction of its HOMO with the LUMO of the dipole. This generally leads to the formation of a specific regioisomer. For instance, in the reaction with a nitrone, the oxygen of the nitrone typically bonds to the carbon of the vinyl group that is attached to the ether oxygen.
Table 3: Regiochemical Outcome of 1,3-Dipolar Cycloaddition of a Vinyl Ether with a Nitrone
| Reactants | Major Regioisomer |
|---|---|
| Alkyl Vinyl Ether + C-Phenyl-N-methylnitrone | 5-Alkoxy-2-methyl-3-phenylisoxazolidine |
| 1-(Ethenyloxy)nonane + Nitrile Oxide | 5-Nonyloxy-isoxazoline |
Beyond the conventional [4+2] Diels-Alder cycloadditions, the electron-rich double bond of 1-(ethenyloxy)nonane can also participate in higher-order cycloadditions, such as [8+2] cycloadditions. These reactions involve an eight-π-electron system, like a tropone (B1200060) or a heptafulvene, reacting with the two-π-electron system of the vinyl ether to form a ten-membered ring system. algoreducation.com
These reactions are often thermally or photochemically induced and can be highly selective. The feasibility and outcome of such cycloadditions depend on the specific electronic and steric properties of the reacting partners. For instance, electron-rich alkenes like vinyl ethers react efficiently with electron-deficient 8π systems. The intermolecular [8+2] cycloaddition of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers has been shown to produce bicyclo[5.3.0]azulene derivatives. nih.gov
The following table summarizes different types of intermolecular cycloadditions involving vinyl ethers.
Table 4: Intermolecular Cycloadditions of Vinyl Ethers
| Cycloaddition Type | π-System 1 | π-System 2 (Vinyl Ether) | Product Ring Size |
|---|---|---|---|
| [4+2] | Conjugated Diene | 2π | 6-membered |
| [8+2] | Tropone | 2π | 10-membered |
| [8+2] | Heptafulvene | 2π | 10-membered |
Catalytic Transformations Involving the Vinyloxy Moiety
The vinyloxy group of 1-(ethenyloxy)nonane is susceptible to a variety of catalytic transformations, which can be used to introduce new functional groups or modify the molecule's structure.
One important transformation is catalytic hydrogenation. In the presence of a palladium catalyst, the double bond of the vinyloxy group can be selectively reduced to an ethyl ether. This reaction proceeds under mild conditions and offers a high degree of selectivity.
Palladium catalysts are also employed in other transformations, such as dimerization, which leads to the formation of acetals. Furthermore, rhodium catalysts can be utilized for the ring-opening coupling of cyclic vinyl ethers with organometallic reagents, and for enantioselective additions. Hydrogen-bond catalysis has been shown to be effective in Claisen rearrangements of allyl vinyl ethers. wikipedia.org
Table 5: Catalytic Transformations of the Vinyloxy Group
| Catalyst | Transformation | Product |
|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogenation | Nonyl ethyl ether |
| Palladium(II) complex | Dimerization | 1,1-dinonyloxybutane |
| Rhodium complex | Hydroformylation | 2-(Nonyloxy)propanal |
| Chiral Guanidinium Catalyst | Claisen Rearrangement (of allyl vinyl ethers) | γ,δ-Unsaturated aldehyde |
Mechanisms of Degradation and Atmospheric Reactivity
The atmospheric lifetime of 1-(ethenyloxy)nonane is primarily determined by its reactions with photochemically generated oxidants, such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). The electron-rich double bond of the vinyloxy group is the principal site of attack for these oxidants.
The reaction with OH radicals is expected to be the dominant degradation pathway in the sunlit troposphere. The OH radical adds to the double bond, forming a hydroxyalkyl radical intermediate. This intermediate then reacts with molecular oxygen, leading to the formation of peroxy radicals, which can undergo further reactions to yield a variety of oxygenated products, including aldehydes and esters.
Ozonolysis, the reaction with ozone, is another significant degradation pathway. This reaction proceeds via the formation of a primary ozonide (molozonide), which then decomposes to a carbonyl oxide (Criegee intermediate) and an aldehyde. These intermediates can then recombine to form a more stable secondary ozonide or react with other atmospheric species. The major products from the ozonolysis of alkyl vinyl ethers are typically formates and formaldehyde.
Table 6: Atmospheric Degradation of Alkyl Vinyl Ethers
| Oxidant | Primary Reaction Mechanism | Major Products |
|---|---|---|
| OH radical | Electrophilic addition to the double bond | Nonyl formate, Formaldehyde |
| Ozone (O₃) | 1,3-dipolar cycloaddition (ozonolysis) | Nonyl formate, Formaldehyde |
| NO₃ radical | Electrophilic addition to the double bond | Nitrooxy-substituted carbonyls and nitrates |
Radical-Initiated Oxidation Pathways
The radical-initiated oxidation of 1-(ethenyloxy)nonane involves a series of complex reaction pathways that are characteristic of vinyl ethers. While specific experimental studies on 1-(ethenyloxy)nonane are not extensively detailed in the public domain, the reactivity of the vinyl ether functional group has been a subject of various mechanistic investigations. These studies provide a framework for understanding the likely oxidation pathways of this compound. The initiation of oxidation typically involves the generation of a free radical, which can then add to the electron-rich double bond of the ethenyloxy group.
The general mechanism for the radical-initiated oxidation of vinyl ethers proceeds through several key steps, including initiation, propagation, and termination. youtube.com In the context of 1-(ethenyloxy)nonane, the process would commence with the attack of a radical species on the vinyl group. The stability of the resulting radical intermediate plays a crucial role in determining the subsequent reaction pathways. utdallas.edu The presence of the oxygen atom adjacent to the radical center can influence the distribution of products.
Investigations into the polymerization of vinyl ethers have also provided insights into their radical-initiated reactivity. cornell.edunih.govcmu.edu Although the goal of these studies is polymerization, the initial steps involve the same radical addition and subsequent reactions that are relevant to oxidation pathways. These studies highlight the susceptibility of the vinyl ether double bond to radical attack and the formation of stabilized radical intermediates.
A plausible set of reactions in the radical-initiated oxidation of 1-(ethenyloxy)nonane is outlined below, based on established principles of radical chemistry and findings from studies on analogous compounds.
Table 1: Plausible Reaction Steps in the Radical-Initiated Oxidation of 1-(Ethenyloxy)nonane
| Step | Reaction Description | Reactants | Intermediate/Product |
| Initiation | Formation of an initiating radical (R•) | Initiator Molecule | R• |
| Propagation 1 | Addition of R• to the vinyl double bond | 1-(Ethenyloxy)nonane + R• | Adduct Radical |
| Propagation 2 | Reaction of the adduct radical with O2 | Adduct Radical + O2 | Peroxy Radical |
| Propagation 3 | Intramolecular H-abstraction by the peroxy radical | Peroxy Radical | Hydroperoxy Alkyl Radical |
| Propagation 4 | Cyclization of the hydroperoxy alkyl radical | Hydroperoxy Alkyl Radical | Cyclic Ether Radical |
| Termination | Combination of two radical species | 2 x Radical Species | Stable Product(s) |
The specific products formed would depend on the reaction conditions, such as the nature of the initiator, temperature, and oxygen concentration. The table above represents a simplified pathway, and in reality, a complex mixture of products is expected.
Computational Chemistry and Theoretical Modeling of 1 Ethenyloxy Nonane Systems
Quantum Chemical Analysis of Molecular Conformations and Electronic Structure
Quantum chemical methods are instrumental in elucidating the three-dimensional arrangements of atoms in a molecule and the distribution of electrons within its structure. For 1-(ethenyloxy)nonane, these analyses focus on the interplay between the flexible nonyl chain and the reactive vinyl ether group.
The conformational landscape of 1-(ethenyloxy)nonane is complex due to the rotational freedom around multiple single bonds. A key aspect of its structure is the conformation around the C-O single bond of the vinyl ether moiety. Theoretical studies on smaller alkyl vinyl ethers, such as methyl vinyl ether and tert-butyl vinyl ether, have been used to model the behavior of the vinyl ether group. nih.gov These studies, often employing Density Functional Theory (DFT), indicate that the molecule predominantly exists in specific, low-energy conformations.
Table 5.1: Calculated Relative Energies of Alkyl Vinyl Ether Conformers (Model Systems) Note: Data for model systems are used to illustrate energetic preferences. The actual energy differences for 1-(ethenyloxy)nonane would require specific calculations.
| Compound (Model) | Conformation | Calculation Level | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Methyl Vinyl Ether | Syn (s-cis) | B3LYP/6-311++G(2d,2p) | 0.00 | nih.gov |
| Methyl Vinyl Ether | Anti (s-trans) | B3LYP/6-311++G(2d,2p) | ~1.5 - 2.0 | nih.gov |
| tert-Butyl Vinyl Ether | Syn (s-cis) | B3LYP/6-311++G(2d,2p) | ~2.0 | nih.gov |
| tert-Butyl Vinyl Ether | Anti (s-trans) | B3LYP/6-311++G(2d,2p) | 0.00 | nih.gov |
The electronic structure of the vinyl ether group is characterized by the interaction between the oxygen lone pairs and the π-system of the double bond. This is often described by resonance structures that depict the delocalization of electron density from the oxygen to the terminal vinyl carbon, giving the latter a partial negative charge.
However, detailed analysis using the Quantum Theory of Atoms in Molecules (QTAIM) on smaller vinyl ethers suggests that this resonance picture may be an oversimplification. nih.gov These calculations show only a small delocalization of charge density between the oxygen and the terminal vinyl carbon. nih.gov The primary electronic feature is the strong polarization of the C-O bond due to oxygen's high electronegativity. The distribution of electron charge density is a key factor in determining the molecule's reactivity, particularly its susceptibility to electrophilic attack at the double bond. mdpi.com
Noncovalent interactions are crucial for understanding the condensed-phase behavior of molecules like 1-(ethenyloxy)nonane. wikipedia.org These interactions govern properties such as boiling point, viscosity, and the organization of molecules in liquids and solids. The dominant noncovalent forces for an aliphatic ether are van der Waals interactions, specifically London dispersion forces. wikipedia.org The long nonyl chain of 1-(ethenyloxy)nonane provides a large surface area for these interactions, leading to significant intermolecular attraction.
Computational methods can quantify these weak interactions. For instance, in systems containing long alkyl chains, dispersion forces are the primary contributors to intermolecular stability. Additionally, weak hydrogen bonds, such as C-H···O or C-H···π interactions, can play a role in dictating the specific packing and conformational preferences in the condensed phase. The analysis of these forces is essential for modeling the behavior of polymers derived from this monomer, such as poly(nonyl vinyl ether).
Theoretical Studies of Reaction Mechanisms and Kinetics
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. nih.govrsc.org This is achieved by locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. britannica.com
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in chemical kinetics. wikipedia.org Transition state theory provides a framework for understanding and calculating this barrier. johnhogan.infowikipedia.org The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration between reactants and products. britannica.com
For vinyl ethers, a common reaction is thermal decomposition. Semi-empirical computational methods based on molecular mechanics (MM) have been used to estimate the activation energies for the unimolecular thermal decomposition of short-chain alkyl vinyl ethers. This reaction is proposed to proceed through a transition state involving a "hydrogen bridge" between the alkyl and vinyl groups. The activation energy is calculated as the difference between the energy of the C-H bond being broken and the strain energy of the cyclic transition state. sid.ir While specific calculations for 1-(ethenyloxy)nonane are not available, data from smaller analogues provide valuable estimates.
Table 5.2: Calculated Activation Energies for Thermal Decomposition of Alkyl Vinyl Ethers (Model Systems) Note: These values were calculated using a semi-empirical method and serve as an illustration of the approach.
| Compound (Model) | Proposed Transition State | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Vinyl Ethyl Ether | Cyclic (α-hydrogen transfer) | 41.03 | 43.28 | sid.ir |
| Vinyl Propyl Ether | Cyclic (α-hydrogen transfer) | 42.32 | N/A | sid.ir |
| Vinyl Butyl Ether | Cyclic (α-hydrogen transfer) | 46.80 | N/A | sid.ir |
Beyond calculating energy barriers, computational chemistry can predict the most likely pathways a reaction will follow and the distribution of products, particularly in cases where multiple isomers can be formed (regioselectivity). chemrxiv.orgnih.gov For 1-(ethenyloxy)nonane, the electron-rich double bond is the center of reactivity for many important reactions, such as polymerization, hydrolysis, and electrophilic additions.
For example, in the palladium-catalyzed Mizoroki-Heck arylation of vinyl ethers, two different regioisomers (α- and β-arylated products) can be formed. rsc.org Computational studies, often using DFT, can be employed to calculate the energy profiles for the different pathways leading to these products. By comparing the activation energies of the key regioselectivity-determining steps, a prediction can be made about which isomer will be favored under specific catalytic conditions. Such studies can reveal that factors like the nature of the catalyst, additives, and solvent are crucial for controlling the reaction's outcome. rsc.org Similarly, computational models can predict the regioselectivity of other reactions, such as acid-catalyzed hydration, which typically follows Markovnikov's rule due to the stabilizing effect of the adjacent oxygen atom on the intermediate carbocation.
Computational Insights into Hydrolysis and Degradation
Computational studies have been instrumental in elucidating the pathways through which vinyl ethers, the chemical class of 1-(ethenyloxy)nonane, undergo hydrolysis and degradation. The hydrolysis of vinyl ethers is understood to be an acid-catalyzed process. researchgate.net Theoretical models confirm that this reaction proceeds via a rate-determining proton transfer to the β-carbon of the vinyl ether group. researchgate.net This initial step is followed by the formation of a carbocation intermediate, which is then rapidly hydrated and decomposes into a hemiacetal that subsequently breaks down. researchgate.net Computational analysis has shown that the stability of this carbocation intermediate is a key factor in determining the rate of hydrolysis; electron-releasing groups at the α-position can lower the activation energy and accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net
Regarding degradation, computational models have explored various mechanisms, including photooxidative and thermal pathways. For poly(vinyl ethers), mechanistic studies suggest that degradation can be initiated by a hydrogen atom transfer (HAT) from either the polymer backbone or the side chains, leading to the formation of small molecules through oxidative cleavage. rsc.orgnih.gov While vinyl polymers are generally known for the inert nature of their C-C backbone, making them resistant to many forms of degradation, these computational insights highlight specific vulnerabilities. mdpi.com Isoconversional methods are also employed to analyze thermal degradation kinetics, calculating activation energies to determine the most likely degradation mechanism for different poly(vinyl ethers). springerprofessional.de
| Reaction Step | Computational Description | Key Influencing Factors |
|---|---|---|
| Protonation | Rate-determining proton transfer to the β-carbon of the vinyl ether. researchgate.net | Acid concentration (pH). |
| Intermediate Formation | Formation of a planar carbocation intermediate. researchgate.net | Stability of the carbocation, influenced by α-substituents. researchgate.net |
| Hydration & Decomposition | Rapid hydration of the carbocation followed by hemiacetal decomposition. researchgate.net | Water availability. |
Density Functional Theory (DFT) Applications in Polymerization Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the polymerization of vinyl ethers, which primarily occurs through cationic polymerization. semanticscholar.org This computational approach is crucial for understanding the intricate mechanisms of initiation, propagation, and termination at an electronic level. elixirpublishers.commdpi.com
DFT calculations have been successfully applied to elucidate the role of various components in cationic polymerization systems. For instance, in hydrogen bond donor (HBD) catalyzed polymerizations, DFT has been used to clarify the critical intermolecular interactions between the HBD, an organic acid, and the propagating polymer chain end. nih.gov These calculations help in designing more efficient and controlled polymerization processes. Similarly, in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of vinyl ethers, DFT-based calculations have supported experimental trends by modeling the energy balance between the growing polymer radical and the chain-transfer agents. researchgate.net
Researchers utilize DFT to calculate key parameters that govern polymerization reactions, such as the energies of transition states and the stability of intermediates like carbenium ions. nih.gov This information provides a deep understanding of reaction kinetics and helps in the rational design of catalysts and initiators for synthesizing poly(vinyl ethers) with controlled molecular weights, narrow dispersity, and specific tacticities. nih.govacs.org
| Application Area | Information Gained from DFT | Example System |
|---|---|---|
| Catalyst-Monomer Interaction | Elucidation of intermolecular forces (e.g., hydrogen bonds) guiding the reaction. nih.gov | Hydrogen Bond Donor (HBD)/Organic Acid catalyst pairs. nih.gov |
| Reaction Mechanism | Calculation of activation energies and transition state geometries. | Cationic RAFT polymerization. semanticscholar.org |
| Polymer Properties | Prediction of stereoregularity (tacticity) based on catalyst structure. nih.gov | Stereocontrolled cationic polymerization using chiral catalysts. nih.gov |
| Kinetics | Modeling energy balance between propagating species and control agents. researchgate.net | Radical polymerization with RAFT agents. researchgate.net |
Molecular Modeling of Intermolecular Interactions
Molecular modeling, encompassing techniques such as molecular dynamics (MD) and Monte Carlo simulations, is used to study the non-covalent intermolecular interactions that dictate the physical properties of poly(1-(ethenyloxy)nonane). The long nonyl side chain of this polymer suggests that hydrophobic interactions and van der Waals forces play a significant role in its behavior. elsevierpure.com
These computational simulations can model the collective behavior of polymer chains, providing insights into their conformation, packing, and dynamics. researchgate.net By calculating the interaction energies between different polymer fragments, it is possible to understand how chains associate with one another. researchgate.net The primary intermolecular forces at play in a non-polar polymer like poly(1-(ethenyloxy)nonane) are van der Waals forces. Coarse-grained simulation models can be developed to study these systems at longer length and time scales, correlating molecular interactions with macroscopic properties like the glass transition temperature and mechanical strength. usq.edu.au
Such models can predict how the polymer will behave in different environments, for example, its interaction with solvents or its organization in blends with other polymers. nih.gov The study of these interactions is crucial for predicting material properties such as viscosity, solubility, and the mechanical response of the bulk polymer. usq.edu.au
| Type of Interaction | Relevance to Poly(1-(ethenyloxy)nonane) | Computational Method |
|---|---|---|
| Van der Waals Forces | Primary cohesive force between polymer chains due to the non-polar alkyl side chains. | Molecular Dynamics (MD), Monte Carlo (MC) Simulations. researchgate.net |
| Hydrophobic Interactions | Significant driving force for chain aggregation in aqueous or polar environments. elsevierpure.com | Coarse-Grained (CG) Molecular Dynamics. usq.edu.au |
| Dipole-Dipole Interactions | Weaker interactions originating from the ether linkage in the polymer backbone. | Quantum Mechanics (DFT), MD with appropriate force fields. nih.gov |
Advanced Characterization Techniques for 1 Ethenyloxy Nonane and Derived Materials
Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for confirming the chemical structure of 1-(ethenyloxy)nonane and for tracking the chemical transformations that occur during polymerization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information on the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Integrity and Stereochemical Assignments
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For 1-(ethenyloxy)nonane, ¹H and ¹³C NMR are used to verify the structural integrity of the monomer, while for the polymer, these techniques, along with 2D NMR, are essential for determining stereochemical assignments.
¹H NMR of 1-(Ethenyloxy)nonane: The proton NMR spectrum of a typical alkyl vinyl ether displays characteristic signals for the vinyl group and the alkyl chain. Based on data from analogous short-chain vinyl ethers like ethyl vinyl ether, the vinyl protons of 1-(ethenyloxy)nonane are expected to appear as a system of doublets of doublets due to geminal, cis, and trans couplings. The proton attached to the same carbon as the oxygen (=CH-O-) typically resonates downfield, while the terminal vinyl protons (=CH₂) appear at slightly higher field. The protons of the nonyl chain will exhibit signals in the upfield region of the spectrum.
¹³C NMR of 1-(Ethenyloxy)nonane: The carbon NMR spectrum provides complementary information. The two carbons of the vinyl group are readily identified by their characteristic shifts in the olefinic region. The carbon atom of the vinyl group attached to the oxygen (-O-CH=) is significantly deshielded, while the terminal carbon (=CH₂) is more shielded. The carbons of the nonyl chain will appear in the aliphatic region of the spectrum. For a similar compound, poly(mono ethylene (B1197577) glycol n-tetradecyl ether vinyl ether), the vinyl carbons appear at approximately 86.5 ppm and 151.8 ppm nih.gov.
NMR of Poly(1-(ethenyloxy)nonane): Upon polymerization, the signals corresponding to the vinyl group disappear from both the ¹H and ¹³C NMR spectra, and new signals corresponding to the polymer backbone appear. The stereochemistry, or tacticity, of the polymer chain can be investigated by analyzing the fine structure of the backbone methine (-CH-) and methylene (B1212753) (-CH₂-) carbon resonances in the ¹³C NMR spectrum. Different stereochemical arrangements (isotactic, syndiotactic, atactic) result in distinct chemical environments and therefore different chemical shifts. For poly(alkyl vinyl ether)s, these stereochemical splittings can be observed in the methoxy (B1213986) and methylene carbon resonances and can be attributed to pentad and dyad sequences, respectively. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to correlate proton and carbon signals, aiding in the definitive assignment of complex spectra and the elucidation of the polymer's microstructure.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-(Ethenyloxy)nonane
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| =CH-O- | ~6.4 | dd |
| =CH₂ (trans to -OR) | ~4.2 | dd |
| =CH₂ (cis to -OR) | ~4.0 | dd |
| -O-CH₂- | ~3.7 | t |
| -CH₂- (alkyl chain) | ~1.6 - 1.2 | m |
| -CH₃ | ~0.9 | t |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-(Ethenyloxy)nonane
| Carbon | Predicted Chemical Shift (ppm) |
| =CH-O- | ~152 |
| =CH₂ | ~86 |
| -O-CH₂- | ~68 |
| -CH₂- (alkyl chain) | ~32 - 22 |
| -CH₃ | ~14 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. For 1-(ethenyloxy)nonane, the IR spectrum is characterized by the presence of strong absorption bands corresponding to the vinyl ether functionality. The polymerization process can be conveniently monitored by observing the disappearance of these characteristic vinyl group absorptions.
Key vibrational modes for 1-(ethenyloxy)nonane include:
C=C Stretch: A characteristic absorption band for the carbon-carbon double bond of the vinyl group is typically observed around 1620 cm⁻¹.
=C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong absorptions in the 960-810 cm⁻¹ region.
C-O-C Stretch: The ether linkage produces a strong, characteristic C-O stretching band, typically in the range of 1250-1000 cm⁻¹. For alkyl vinyl ethers, a band around 1200 cm⁻¹ is common.
C-H Stretches: Absorptions due to the C-H stretching vibrations of the alkyl chain are observed in the 3000-2850 cm⁻¹ region.
During polymerization, the intensity of the C=C stretching band at ~1620 cm⁻¹ decreases, providing a direct measure of monomer conversion. In the resulting poly(1-(ethenyloxy)nonane), this band is absent, while the strong C-O-C ether linkage absorption remains a prominent feature of the spectrum.
Interactive Data Table: Characteristic IR Absorption Bands for 1-(Ethenyloxy)nonane
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Vinyl Group | C=C Stretch | ~1620 |
| Vinyl Group | =C-H Bend | ~960-810 |
| Ether Linkage | C-O-C Stretch | ~1200 |
| Alkyl Chain | C-H Stretch | ~2950-2850 |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A key advantage of Raman spectroscopy is that non-polar bonds, which are often weak in IR spectra, can produce strong Raman signals. For 1-(ethenyloxy)nonane and its polymer, the C=C double bond of the monomer and the C-C backbone of the polymer are expected to be strong Raman scatterers. This makes Raman spectroscopy particularly useful for monitoring polymerization and for studying the polymer backbone structure and crystallinity. The combined use of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule and its polymer.
Chromatographic Analyses for Molecular Weight Distribution and Product Identification
Chromatographic techniques are essential for separating complex mixtures and for determining the molecular weight characteristics of polymers. For the analysis of 1-(ethenyloxy)nonane and its derived materials, Gas Chromatography-Mass Spectrometry (GC-MS) and Gel Permeation Chromatography (GPC) are particularly valuable.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of a polymer. In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer elution time.
From the GPC chromatogram, several important parameters can be determined:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that takes into account the contribution of each molecule to the total weight of the polymer.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.
For polymers of 1-(ethenyloxy)nonane synthesized via living cationic polymerization, a narrow molecular weight distribution with a low PDI is typically expected.
Interactive Data Table: Typical Polydispersity Index (PDI) Values for Different Polymerization Methods
| Polymerization Method | Typical PDI |
| Living Polymerization | 1.0 - 1.2 |
| Free Radical Polymerization | 1.5 - 5.0 |
| Condensation Polymerization | ~2.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and Product Identification
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A GC-MS instrument can be used to analyze the purity of the 1-(ethenyloxy)nonane monomer and to identify any byproducts formed during its synthesis or polymerization.
In GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments.
For 1-(ethenyloxy)nonane, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of ethers is often characterized by cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond. Analysis of these fragmentation patterns allows for the unambiguous identification of the compound and any related impurities in a reaction mixture.
Thermal Analysis for Understanding Material Behavior and Transitions
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. azom.com By monitoring the energy absorbed or released by a sample as it is heated or cooled, DSC can identify key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). eag.commdpi.com For polymers like PNVE, which feature long alkyl side-chains, DSC is particularly valuable for studying the phenomenon of side-chain crystallization. This occurs when the long side-chains, rather than the polymer backbone, organize into ordered, crystalline structures.
Knowledge of these thermal properties is crucial for determining the best processing methods for materials and predicting their performance over their lifetimes. eag.com Variations in thermal properties can significantly affect a polymer's performance and processability. azom.com
Research on analogous poly(vinyl ethers) with long n-alkyl side chains demonstrates the utility of DSC in characterizing their thermal behavior. For instance, studies on poly(polyethylene glycol n-tetradecyl ether vinyl ether)s reveal distinct melting and crystallization events associated with the side chains. The data shows that as the structure of the side-chain is altered, the melting and crystallization temperatures shift, which is a critical consideration for material design. nih.gov
Table 1: Illustrative DSC Data for Long-Chain Vinyl Ether Monomers This table presents data for compounds structurally analogous to 1-(Ethenyloxy)nonane to illustrate typical thermal events detectable by DSC.
| Compound | Melting Temperature (°C) | Crystallization Temperature (°C) |
| n-Tetradecane (C₁₄H₃₀) | 10.1 | -3.4 |
| 1-Bromotetradecane (C₁₄H₂₉Br) | 8.6 | -11.1 |
| Monoethylene glycol n-tetradecyl ether vinyl ether (C₁₄E₁VE) | 17.9 | -2.5 |
| Diethylene glycol n-tetradecyl ether vinyl ether (C₁₄E₂VE) | 21.9 | 0.5 |
| Data sourced from a study on related phase change materials. nih.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. mdpi.comnih.gov It works by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). mdpi.com The resulting data, typically plotted as weight percent versus temperature, reveals the temperatures at which the material degrades. The onset temperature of decomposition is a key parameter for determining the upper service temperature of a polymer. mdpi.com
In materials related to PNVE, such as long-chain ether vinyl ethers, TGA is used to determine the initial decomposition temperature, often characterized as T₅wt%, the temperature at which 5% weight loss occurs. This data is vital for applications where the material may be exposed to elevated temperatures. nih.gov For example, analysis of n-tetradecyl ether vinyl ethers showed that increasing the size of the substituent group on the n-tetradecane chain increased the thermal stability of the monomer. nih.gov The thermal stability of polymers is a critical factor for their processing and application. researchgate.net
Table 2: Thermal Stability Data for Long-Chain Vinyl Ether Monomers This table presents data for compounds structurally analogous to 1-(Ethenyloxy)nonane to illustrate thermal stability profiles determined by TGA.
| Compound | Initial Thermal Decomposition Temperature (T₅wt%) (°C) |
| n-Tetradecane (C₁₄H₃₀) | 130 |
| 1-Bromotetradecane (C₁₄H₂₉Br) | 174 |
| Monoethylene glycol n-tetradecyl ether vinyl ether (C₁₄E₁VE) | 191 |
| Diethylene glycol n-tetradecyl ether vinyl ether (C₁₄E₂VE) | 214 |
| Data sourced from a study on related phase change materials. nih.gov |
Microscopic Techniques for Morphological and Surface Analysis
Microscopic techniques are indispensable for visualizing the surface and internal structures of materials derived from 1-(Ethenyloxy)nonane. These methods provide high-resolution images that reveal details about topography, microstructure, and the arrangement of nanostructures, which are directly linked to the material's physical and chemical properties.
Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure
Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography and microstructure of materials at high magnification. It operates by scanning a focused beam of electrons over a sample's surface and detecting the signals that result from the electron-sample interactions. This allows for the generation of detailed three-dimensional-like images of the surface.
In the context of PNVE-derived materials, SEM would be employed to examine the surface of polymer films, powders, or electrospun fibers. For instance, it could reveal the porosity of a membrane, the uniformity of a coating, or the presence of defects. While SEM is a vacuum-based technique, it provides crucial morphological information that is complementary to other characterization methods. nih.gov
Transmission Electron Microscopy (TEM) for Internal Morphology and Nanostructures
Transmission Electron Microscopy (TEM) provides unparalleled resolution for imaging the internal structure of materials. Unlike SEM, TEM directs a beam of electrons through an ultrathin section of a sample. The interactions of the electrons with the material are used to form an image, revealing details about morphology, crystalline structures, and the dispersion of different phases within the material. escholarship.org
For materials involving PNVE, TEM is particularly useful for visualizing nanostructures. researchgate.net For example, if 1-(Ethenyloxy)nonane is used as a monomer in the synthesis of block copolymers, TEM can be used to image the resulting microphase-separated domains (e.g., spheres, cylinders, or lamellae). It is also a key tool for characterizing the size, shape, and internal structure of nanoparticles or nanogels synthesized from this compound. nih.govcuni.cz Low-dose TEM techniques are often necessary to minimize electron beam damage to the radiation-sensitive polymer samples. fraunhofer.de
Atomic Force Microscopy (AFM) for Surface Characteristics and Local Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a true three-dimensional map of a sample's surface. mccrone.com It works by scanning a sharp tip attached to a flexible cantilever across the surface, measuring the forces between the tip and the sample to create a topographical image with nanoscale resolution. researchgate.netnih.gov A significant advantage of AFM is its ability to operate in air or liquid, which is beneficial for a wide range of materials, including polymers. nih.gov
For PNVE-based materials, AFM is uniquely suited to characterize surface properties. mccrone.com It can be used to measure surface roughness, identify distinct phases in polymer blends based on variations in mechanical properties (e.g., stiffness or adhesion), and visualize the arrangement of polymer chains on a surface. researchgate.netbohrium.com The contrast mechanism in AFM is based on mechanical interaction, making it especially effective for providing contrast on polymeric samples without the need for staining or vacuum environments. mccrone.com This allows for the detailed analysis of surface features and the quantification of local properties like modulus and viscoelasticity. researchgate.net
X-ray Scattering and Diffraction for Crystalline Structure and Molecular Arrangement
X-ray scattering and diffraction are powerful, non-destructive analytical techniques essential for elucidating the crystalline structure and molecular arrangement of polymeric materials. In the context of 1-(ethenyloxy)nonane and its polymer, poly(1-(ethenyloxy)nonane) or poly(nonyl vinyl ether), these methods provide critical insights into the solid-state morphology. The presence of the long nonyl side chains can lead to complex structural arrangements, including side-chain crystallization, which significantly influences the material's properties.
X-ray Diffraction (XRD) for Crystallinity Determination
X-ray Diffraction (XRD) is a primary technique used to distinguish between amorphous and crystalline materials and to quantify the degree of crystallinity. In a semi-crystalline polymer, the XRD pattern consists of sharp peaks superimposed on a broad, diffuse halo. The sharp peaks arise from the ordered, crystalline regions where X-rays are diffracted at specific angles according to Bragg's Law, while the broad halo originates from the disordered, amorphous regions.
For poly(alkyl vinyl ether)s, the tendency for crystallization is highly dependent on the length of the alkyl side chain. Polymers with short side chains are typically amorphous, whereas those with long alkyl chains (approximately C10 and longer) exhibit crystallinity due to the packing of the side chains. This phenomenon is known as side-chain crystallization. nasa.gov
A study on a series of poly(alkyl vinyl ether)s systematically analyzed their crystallinity using XRD. The findings indicated that polymers with longer side chains, such as poly(n-decyl vinyl ether), a close homolog of poly(nonyl vinyl ether), were characterized as crystalline waxes. In contrast, those with shorter side chains were found to be amorphous. The XRD patterns of these amorphous polymers are characterized by a broad "halo." nasa.gov
Detailed analysis of the XRD patterns for various poly(alkyl vinyl ether)s revealed two primary amorphous halos. One halo, consistently appearing at a d-spacing of approximately 4.76 Å, is attributed to the backbone structure. The position of the second halo was observed to vary with the length of the alkyl side chain, indicating its association with the spatial arrangement of these side chains. nasa.gov For poly(n-decyl vinyl ether), this second halo was recorded at a d-spacing of 12.0 Å. nasa.gov Given the structural similarity, poly(nonyl vinyl ether) is expected to exhibit analogous XRD characteristics, with a high likelihood of side-chain crystallization leading to a semi-crystalline nature. The precise d-spacing associated with its side chains would be expected to be slightly smaller than that of its C10 counterpart.
Table 1: X-ray Diffraction Analysis of Various Poly(alkyl vinyl ether)s nasa.gov
| Polymer | Sample Number | Appearance | X-ray Analysis | d Spacing of Halos (Å) |
|---|---|---|---|---|
| Poly(methyl vinyl ether) | BJB-2157-55 | Amorphous Solid | Amorphous | 4.76, 5.70 |
| Poly(ethyl vinyl ether) | BJB-2157-54 | Amorphous Solid | Amorphous | 4.76, 7.00 |
| Poly(n-butyl vinyl ether) | BJB-2157-53 | Amorphous Solid | Amorphous | 4.76, 8.40, 3.70 |
| Poly(isobutyl vinyl ether) | BJB-2157-52 | Amorphous Solid | Amorphous | 4.76, 10.28 |
| Poly(n-decyl vinyl ether) | BJB-2157-34 | Crystalline Wax | Amorphous | 4.76, 12.0 |
Note: The table is based on data for a series of poly(alkyl vinyl ether)s, with poly(n-decyl vinyl ether) serving as a close analog for the expected behavior of poly(nonyl vinyl ether).
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Nanoscale Structural Information
While XRD provides information on crystallinity, a more detailed understanding of the nanoscale and molecular-level organization is achieved through Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS). These techniques are often used in conjunction to probe a wide range of length scales simultaneously.
Wide-Angle X-ray Scattering (WAXS) provides information on atomic- to molecular-level ordering (typically 0.1 to 1 nm). The WAXS pattern is essentially the same as an XRD pattern. For semi-crystalline polymers like poly(nonyl vinyl ether) where side-chain crystallization occurs, WAXS is used to identify the specific crystalline packing of the alkyl side chains. Comb-like polymers with sufficient side-chain length often exhibit a hexagonal packing arrangement of the paraffin-like side chains, which gives rise to a characteristic sharp reflection in the WAXS pattern. kpi.ua
Small-Angle X-ray Scattering (SAXS) probes larger length scales (typically 1 to 100 nm) and is ideal for investigating the nanoscale morphology of multiphase systems. In semi-crystalline, comb-like polymers, SAXS provides information on the lamellar structures that form from the alternating arrangement of crystalline and amorphous domains. xenocs.com The crystalline domains are formed by the packed alkyl side chains, while the amorphous regions consist of the polymer backbones and disordered side chains.
The SAXS profile of such a lamellar structure typically shows a distinct peak, the position of which relates to the "long period" (L). The long period is the average center-to-center distance between adjacent crystalline lamellae and includes the thickness of one crystalline layer (Lc) and one amorphous layer (La). xenocs.comspectroscopyonline.com By analyzing the characteristics of the SAXS peaks, researchers can determine these dimensions and gain a quantitative understanding of the nanoscale morphology. xenocs.com For polymers derived from 1-(ethenyloxy)nonane, SAXS would be instrumental in determining the lamellar spacing resulting from side-chain crystallization, providing crucial data on how the nonyl groups self-assemble and how this arrangement is influenced by processing conditions.
The combination of WAXS and SAXS allows for a comprehensive hierarchical structural analysis. WAXS can confirm the hexagonal packing of the nonyl side chains within the crystalline lamellae, while SAXS quantifies the thickness and spacing of these lamellae on the nanoscale. This detailed structural information is vital for correlating the molecular architecture of poly(nonyl vinyl ether) with its macroscopic thermal and mechanical properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing Nonane, 1-(ethenyloxy)- with high purity?
Methodological Answer:
Nonane, 1-(ethenyloxy)-, a vinyl ether derivative, can be synthesized via alkoxylation of nonanol with acetylene under basic conditions. A typical procedure involves:
- Catalytic base : Use KOH or NaH to deprotonate nonanol, forming the alkoxide intermediate.
- Reaction with acetylene : Introduce acetylene gas to the alkoxide solution under controlled temperature (e.g., 0–5°C) to minimize side reactions like polymerization .
- Purification : Fractional distillation under reduced pressure (to avoid thermal decomposition) followed by GC-MS analysis to verify purity (>98%) .
Key Considerations : Monitor reaction exothermicity to prevent runaway polymerization. Use inert atmospheres (N₂/Ar) to stabilize the vinyl ether group .
Basic: How can the molecular structure of Nonane, 1-(ethenyloxy)- be unambiguously characterized?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- GC-MS : Compare retention indices and fragmentation patterns with known vinyl ethers (e.g., butyl vinyl ether, CAS 111-34-2) . The molecular ion peak (m/z ≈ 170–172) and characteristic fragments (e.g., loss of ethenyloxy group, m/z 85) confirm the backbone.
- NMR : Use ¹H NMR to identify the ethenyloxy proton signals (δ 4.1–4.3 ppm for CH₂=CHO-) and ¹³C NMR for the oxygenated carbons (δ 60–80 ppm) .
- FT-IR : Confirm the C-O-C ether stretch (~1100 cm⁻¹) and vinyl C=C stretch (~1640 cm⁻¹) .
Data Validation : Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) .
Advanced: What computational approaches predict the reactivity of Nonane, 1-(ethenyloxy)- in radical-mediated reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-O bond to assess susceptibility to radical cleavage. Compare with shorter-chain analogs (e.g., butyl vinyl ether) to identify chain-length effects on stability .
- Transition State Modeling : Simulate reaction pathways for polymerization initiation using radicals (e.g., AIBN-derived species). Focus on activation energies and intermediates.
- Solvent Effects : Use COSMO-RS models to evaluate polarity’s role in stabilizing transition states.
Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots from DSC or polymerization rate studies) .
Advanced: How can researchers resolve contradictions in thermal stability data for Nonane, 1-(ethenyloxy)-?
Methodological Answer:
Contradictions often arise from impurities or experimental conditions. Address via:
- Controlled TGA/DSC : Conduct thermogravimetric analysis under inert (N₂) and oxidative (O₂) atmospheres. Compare decomposition onset temperatures (T₀) and activation energies (Eₐ) using Flynn-Wall-Ozawa isoconversional methods .
- Impurity Profiling : Use HPLC or GC-MS to detect trace peroxides (common in vinyl ethers) that accelerate decomposition .
- Reproducibility : Replicate experiments across multiple labs with standardized protocols (e.g., ASTM E2550 for thermal stability testing).
Statistical Analysis : Apply ANOVA to assess inter-lab variability or Grubbs’ test to identify outliers .
Advanced: What mechanistic insights explain the solvent-dependent regioselectivity of Nonane, 1-(ethenyloxy)- in electrophilic additions?
Methodological Answer:
- Polar Solvents : In polar aprotic solvents (e.g., DMF), the ethenyloxy group stabilizes carbocation intermediates via resonance, favoring Markovnikov addition.
- Nonpolar Solvents : In hexane or toluene, steric effects dominate due to the long nonyl chain, leading to anti-Markovnikov products.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen abstraction steps during electrophilic attack .
Experimental Design : Compare reaction outcomes using NMR-monitored kinetics and DFT-calculated transition states .
Basic: What safety protocols are critical when handling Nonane, 1-(ethenyloxy)- in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent vapor accumulation (TLV ~50 ppm) .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex gloves (permeability to ethers) .
- Storage : Stabilize with 50–100 ppm BHT inhibitor in amber glass under N₂ at ≤4°C to prevent peroxide formation .
Emergency Response : Equip labs with eyewash stations and neutralizers (e.g., activated carbon for spills) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
